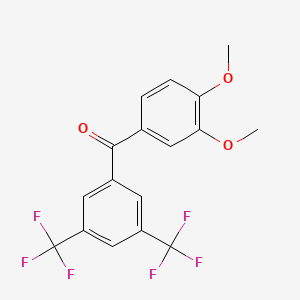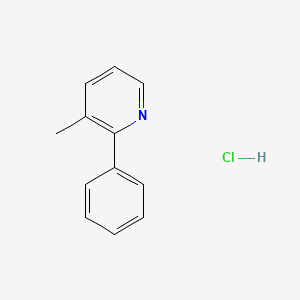![molecular formula C21H24O2S2Si B8251768 5-[5-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B8251768.png)
5-[5-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]thiophen-2-yl]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]thiophen-2-yl]thiophene-2-carbaldehyde: is a complex organic compound featuring a thiophene ring system substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the Friedel-Crafts acylation to introduce the carbaldehyde group, followed by silylation to add the tert-butyl(dimethyl)silyl group. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl₃) and careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to improve efficiency and safety. Purification steps would involve techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, aqueous workup.
Reduction: : NaBH₄, LiAlH₄, in anhydrous ether.
Substitution: : Various nucleophiles, such as amines or alcohols, in the presence of a suitable catalyst.
Major Products Formed
Oxidation: : 5-[5-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]thiophen-2-yl]thiophene-2-carboxylic acid.
Reduction: : 5-[5-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]thiophen-2-yl]thiophene-2-methanol.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.
Biology: : It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: : Utilized in the production of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both thiophene rings and the silyl ether group. Similar compounds might include other thiophene derivatives or compounds with different protective groups. Some examples of similar compounds are:
Thiophene-2-carbaldehyde
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
5-(4-tert-Butylphenyl)thiophene-2-carbaldehyde
Properties
IUPAC Name |
5-[5-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]thiophen-2-yl]thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2S2Si/c1-21(2,3)26(4,5)23-16-8-6-15(7-9-16)18-12-13-20(25-18)19-11-10-17(14-22)24-19/h6-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQZPHMJGVBYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2S2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-Amino-6-chloro-9-{[2,2-bis(hydroxymethyl)cyclopropylidene]methyl}purine](/img/structure/B8251710.png)
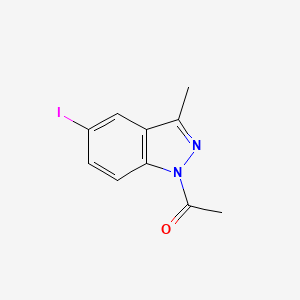
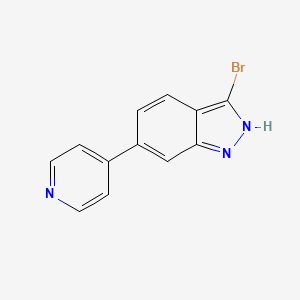
![tert-butyl N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8251725.png)
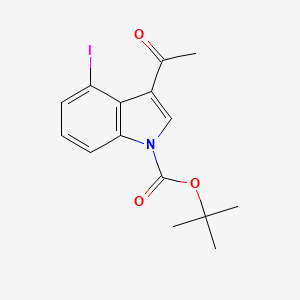
![1-[(Benzyloxy)methyl]-2,4,5-tribromoimidazole](/img/structure/B8251729.png)
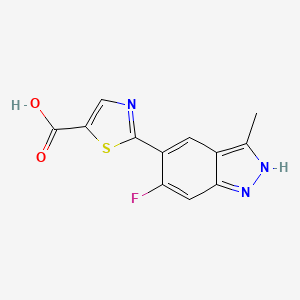
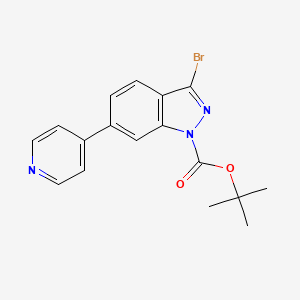
![25-Oxa-1,6-diazaheptacyclo[11.9.2.12,5.06,24.07,12.016,23.017,22]pentacosa-7,9,11,13(24),14,16(23),17,19,21-nonaene](/img/structure/B8251750.png)
![5-Amino-1-(4-fluorophenyl)4-[3-hydroxybenzoyl]pyrazole](/img/structure/B8251757.png)

